Butyrophenone-2',3',4',5',6'-D5

LC-MS/MS quantification stable isotope dilution assay internal standard selection

Accurate LC-MS/MS quantification of butyrophenone in biological and environmental matrices is compromised by matrix effects and ionization suppression-challenges that structural analogue internal standards fail to correct. This pentadeuterated SIL internal standard is the exact analytical solution. • +5 Da mass shift eliminates isotopic crosstalk; phenyl-localized deuteration preserves native CID fragmentation for seamless MRM method transfer. • Co-elutes with the analyte to compensate for extraction variability and matrix-induced ion suppression-essential for FDA/EMA bioanalytical method validation. • Certified purity ≥98% with full analytical documentation; stable isotopic integrity under standard storage and sample preparation conditions.

Molecular Formula C10H12O
Molecular Weight 153.23 g/mol
CAS No. 39058-44-1
Cat. No. B1381308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrophenone-2',3',4',5',6'-D5
CAS39058-44-1
Molecular FormulaC10H12O
Molecular Weight153.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D
InChIKeyFFSAXUULYPJSKH-LOOCXSPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyrophenone-2',3',4',5',6'-D5 (CAS 39058-44-1): Stable Isotope-Labeled Analytical Reference Standard for LC-MS/MS Quantification


Butyrophenone-2',3',4',5',6'-D5 (CAS 39058-44-1) is a pentadeuterated derivative of butyrophenone in which five hydrogen atoms on the phenyl ring are replaced with stable deuterium isotopes . With a molecular formula of C10H7D5O and molecular weight of 153.23 g/mol, this compound is classified as a stable isotope-labeled (SIL) internal standard . It is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods for the quantification of non-deuterated butyrophenone and related analytes in complex biological and environmental matrices [1].

Why Generic Substitution of Butyrophenone-2',3',4',5',6'-D5 with Unlabeled or Alternative Internal Standards Compromises LC-MS/MS Quantitative Accuracy


In quantitative LC-MS/MS bioanalysis, the use of a structurally identical stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects, extraction variability, and ionization suppression [1]. Substituting Butyrophenone-2',3',4',5',6'-D5 with unlabeled butyrophenone is analytically invalid, as the unlabeled compound cannot be distinguished from the endogenous or spiked analyte by mass spectrometry. The use of structural analogues (e.g., valerophenone or propiophenone) introduces differential extraction recovery, chromatographic retention time shifts, and distinct ionization behavior that fail to adequately compensate for matrix effects [1]. Deuterium-labeled compounds may also demonstrate unexpected behavior—such as retention time differences from their unlabeled counterparts—that must be characterized and controlled, a consideration absent when using non-isotopic surrogates [1]. Therefore, only the matched SIL internal standard provides the co-elution and near-identical physicochemical properties required for robust, regulatory-compliant method validation.

Butyrophenone-2',3',4',5',6'-D5: Quantitative Comparative Evidence for Analytical Method Selection


Deuterium Incorporation Level: Pentadeuterated Phenyl Ring Enables Unambiguous Mass Spectrometric Differentiation

Butyrophenone-2',3',4',5',6'-D5 incorporates five deuterium atoms exclusively on the phenyl ring (2',3',4',5',6' positions), yielding a nominal mass shift of +5 Da relative to unlabeled butyrophenone . This 5 Da mass difference ensures complete baseline separation in MS detection with no isotopic overlap between the analyte (m/z 148) and internal standard (m/z 153) channels [1]. Lower deuteration levels (e.g., D2-labeled analogs) may result in incomplete isotopic separation or interference from natural abundance 13C isotopes of the analyte.

LC-MS/MS quantification stable isotope dilution assay internal standard selection

Deuteration Site Selectivity: Ring-Localized Labeling Preserves Alkyl Chain Fragmentation Pattern for MS/MS Method Transfer

This compound features deuteration exclusively on the phenyl ring, leaving the butanone alkyl chain unlabeled . This site-selective labeling preserves the native fragmentation pattern of the butyrophenone core structure during collision-induced dissociation (CID). In contrast, compounds with alkyl-chain deuteration (e.g., D2 labeling at the 2-position) may exhibit altered fragmentation pathways and different MS/MS product ion spectra, complicating method transfer between laboratories and requiring re-optimization of MRM transitions [1].

MS/MS fragmentation isotope labeling strategy method development

Chemical Purity: ≥97% Certified Purity with Full Analytical Documentation Enables Regulatory-Compliant Bioanalysis

Commercially available Butyrophenone-2',3',4',5',6'-D5 is supplied with certified purity of ≥97% and includes full analytical documentation including HPLC, NMR, and MS spectra along with a Certificate of Analysis (CoA) . This documentation meets the requirements for analytical reference standards used in regulated bioanalytical method validation (FDA, EMA, ICH M10). Lower-purity or undocumented deuterated analogs, or the use of in-house synthesized material without rigorous characterization, introduce undefined impurities that may co-elute, cause ion suppression, or produce interfering MS signals.

analytical reference standard regulatory compliance method validation

Stable Isotope-Labeled Internal Standard vs. Structural Analogue: SIL-IS Provides Superior Matrix Effect Compensation

In LC-MS/MS bioanalysis, stable isotope-labeled (SIL) internal standards such as Butyrophenone-2',3',4',5',6'-D5 are the preferred choice for quantitative assays because they exhibit extraction recovery, chromatographic retention, and ionization response nearly identical to the unlabeled analyte [1]. Structural analogues (e.g., substituted butyrophenones or other alkylphenones) do not co-elute precisely and may demonstrate different matrix effect profiles, leading to inaccurate quantification [1]. While SIL-IS is the first choice, deuterium-labeled compounds may demonstrate unexpected behavior such as small retention time shifts that must be evaluated during method validation [1].

matrix effect ion suppression extraction recovery LC-MS/MS

Butyrophenone-2',3',4',5',6'-D5: Optimal Application Scenarios for Research and Industrial Use


Quantitative LC-MS/MS Bioanalysis of Butyrophenone in Pharmacokinetic and Toxicokinetic Studies

This pentadeuterated internal standard is ideally suited for the accurate quantification of butyrophenone in plasma, serum, urine, and tissue homogenates during preclinical and clinical pharmacokinetic studies. The +5 Da mass shift ensures zero isotopic crosstalk with the unlabeled analyte channel, while the phenyl-localized deuteration preserves the native CID fragmentation pattern for seamless MRM method transfer [1]. The certified purity (≥97%) and full analytical documentation support regulatory compliance under FDA/EMA bioanalytical method validation guidelines .

Environmental Fate and Residue Analysis of Butyrophenone in Water and Soil Matrices

For environmental monitoring applications requiring trace-level quantification of butyrophenone in complex matrices (surface water, groundwater, soil extracts), this SIL internal standard compensates for matrix-induced ion suppression that varies significantly across environmental sample types. The use of a structural analogue internal standard in such variable matrices frequently results in unacceptable recovery bias, whereas the co-eluting deuterated standard provides robust, matrix-independent quantification [1].

Forensic Toxicology Confirmation of Butyrophenone-Derived Substances in Whole Blood and Postmortem Specimens

In forensic toxicology laboratories, the unambiguous identification and quantification of butyrophenone-related compounds require internal standards that withstand complex postmortem matrix effects and extraction protocols. This D5-labeled standard meets the SWGTOX-recommended criteria for isotope dilution mass spectrometry, providing the analytical specificity required for courtroom-defensible quantitative results [1]. The phenyl-ring deuteration minimizes deuterium-hydrogen back-exchange during sample preparation and storage, maintaining isotopic integrity for extended periods .

Method Development and Validation for Pharmaceutical Impurity Profiling

During pharmaceutical development, accurate quantification of residual butyrophenone starting materials or process impurities in drug substance batches is critical for ICH Q3A compliance. This SIL internal standard enables a stable isotope dilution assay (SIDA) approach that corrects for sample preparation losses and instrument variability, delivering method precision and accuracy superior to external calibration or structural analogue internal standardization [1].

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